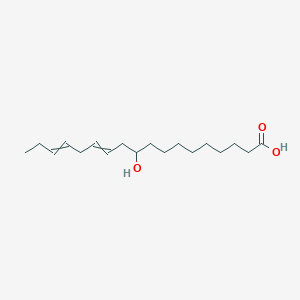
N,N-Dibutyl-N-propylbutan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-N-propylbutan-1-aminium bromide: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound, in particular, is characterized by its unique structure, which includes a nitrogen atom bonded to three alkyl groups and one butyl group, making it a versatile chemical in various reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-propylbutan-1-aminium bromide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-dibutylamine with 1-bromobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to promote the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, which helps in maintaining optimal reaction conditions and minimizing by-products.
化学反应分析
Types of Reactions: N,N-Dibutyl-N-propylbutan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form amines and alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include quaternary ammonium salts with different anions.
Oxidation Reactions: Products include corresponding oxides and amines.
Reduction Reactions: Products include primary, secondary, or tertiary amines.
科学研究应用
Chemistry: N,N-Dibutyl-N-propylbutan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology and Medicine: In biological research, this compound is used as a surfactant to disrupt cell membranes, aiding in the extraction of cellular components. It is also investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Industry: In the industrial sector, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents. Its surfactant properties make it effective in reducing surface tension and improving the spreadability of liquids.
作用机制
The mechanism of action of N,N-Dibutyl-N-propylbutan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets and destroys microbial cell membranes.
相似化合物的比较
- N,N-Dimethyl-N-propylbutan-1-aminium bromide
- N,N-Diethyl-N-propylbutan-1-aminium bromide
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
Comparison: N,N-Dibutyl-N-propylbutan-1-aminium bromide is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties. Compared to N,N-Dimethyl-N-propylbutan-1-aminium bromide, it has longer alkyl chains, resulting in higher hydrophobicity and better membrane-disrupting capabilities. This makes it more effective in applications requiring strong surfactant properties.
属性
CAS 编号 |
36477-16-4 |
|---|---|
分子式 |
C15H34BrN |
分子量 |
308.34 g/mol |
IUPAC 名称 |
tributyl(propyl)azanium;bromide |
InChI |
InChI=1S/C15H34N.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
DTZCGVKNUQJZGX-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](CCC)(CCCC)CCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


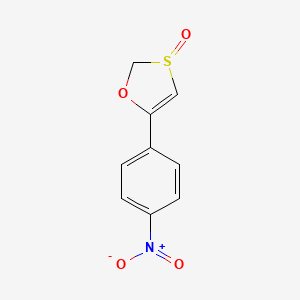
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
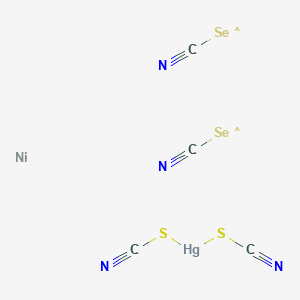

![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
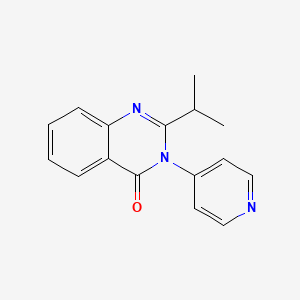
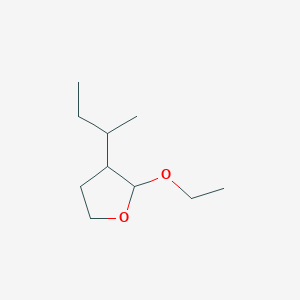
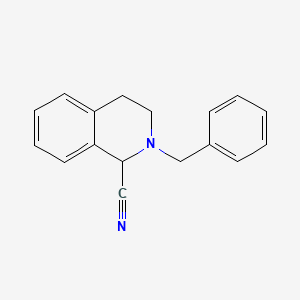

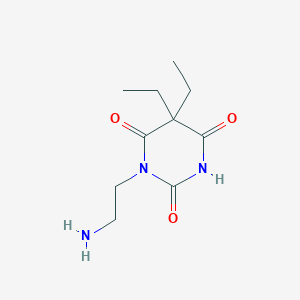
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
